molecular formula C14H10F4O B6290754 2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene CAS No. 2432848-86-5

2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene

Cat. No. B6290754
CAS RN: 2432848-86-5
M. Wt: 270.22 g/mol
InChI Key: MMDIHZTZWQTRNT-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene” is a compound that contains a trifluoromethoxy group . The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H11F3O . The molecular weight is 252.232 Da .


Chemical Reactions Analysis

The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . Broad scope and good functional group compatibility are demonstrated by application of the method to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .

Mechanism of Action

Advantages and Limitations for Lab Experiments

2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and its low toxicity makes it safe to use in the laboratory. It is also a versatile reagent, and it can be used in a wide range of reactions. However, it is not suitable for reactions that require high temperatures or pressures, and it is not suitable for reactions that require a high degree of selectivity.

Future Directions

2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene has a wide range of potential applications in scientific research. It could be used in the synthesis of novel compounds, such as pharmaceuticals and fragrances. It could also be used as a catalyst in the production of polymers and other materials. Additionally, it could be used in the development of new analytical techniques, such as chromatography and mass spectrometry. Finally, it could be used in the development of new synthetic methods, such as organometallic and organocatalytic reactions.

Synthesis Methods

2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene can be synthesized from the reaction of 2,4-difluorobenzaldehyde and benzyl bromide in the presence of a base such as potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by extraction with an organic solvent, such as ethyl acetate.

Scientific Research Applications

2-(Benzyloxy)-4-fluoro-1-(trifluoromethyl)benzene has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a solvent for chromatography and other analytical techniques, and as a catalyst in the production of pharmaceuticals and other compounds. It is also used in the synthesis of other compounds, such as dyes, fragrances, and pharmaceuticals.

Safety and Hazards

The safety data sheet for a similar compound, benzene, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer . It also causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-fluoro-2-phenylmethoxy-1-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O/c15-11-6-7-12(14(16,17)18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDIHZTZWQTRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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